

Synthesis protocols for 2-(3-Methoxyphenoxy)-4-methylaniline

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Compound of Interest

Compound Name: 2-(3-Methoxyphenoxy)-4-methylaniline

CAS No.: 946774-37-4

Cat. No.: B1329013

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Application Note: Scalable Synthesis of 2-(3-Methoxyphenoxy)-4-methylaniline

Executive Summary

This guide details the synthesis of **2-(3-methoxyphenoxy)-4-methylaniline**, a privileged pharmacophore often found in Type II kinase inhibitors (e.g., VEGFR, PDGFR inhibitors). The protocol prioritizes regioselectivity and scalability, utilizing a Nucleophilic Aromatic Substitution (S_NAr) followed by a chemoselective nitro reduction.

Unlike traditional Ullmann couplings, which require high temperatures and copper catalysts, this route leverages the ortho-nitro effect to activate the aromatic ring for ether formation under mild conditions. This ensures high purity without heavy metal contamination, a critical attribute for pharmaceutical intermediates.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is disconnected into two primary stages:

- **SNAr Etherification:** Formation of the C-O bond between the phenol and the nitrobenzene core.
- **Nitro Reduction:** Conversion of the nitro group to the target aniline.[1][2]

Mechanistic Insight: Direct coupling of anilines with phenols is difficult. By using 2-fluoro-4-methyl-1-nitrobenzene as the electrophile, the nitro group at the ortho position acts as a potent electron-withdrawing group (EWG). It lowers the energy of the transition state (Meisenheimer complex), facilitating the displacement of the fluoride ion by the phenoxide nucleophile.

Why Fluorine? While chlorine is cheaper, fluorine is highly electronegative, creating a stronger dipole at the ipso-carbon. This accelerates the rate-determining step (nucleophilic attack) in SNAr reactions, allowing for lower reaction temperatures (60–80°C) compared to chloro-analogs (>100°C), thereby reducing byproduct formation.

Synthesis Workflow Diagram

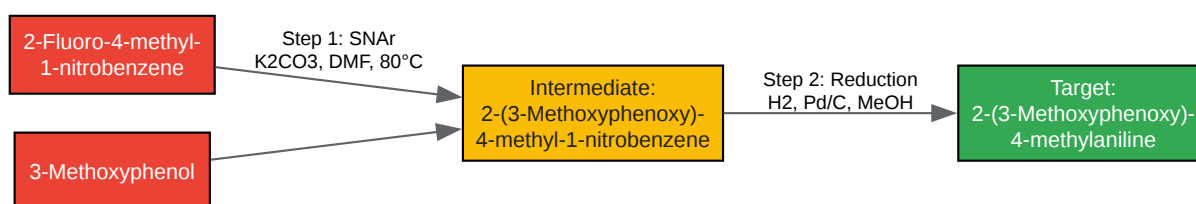


Figure 1: Two-step synthetic pathway from commercial precursors.

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Detailed Protocols

Step 1: Diaryl Ether Formation (SNAr)

Objective: Synthesize the intermediate 2-(3-methoxyphenoxy)-4-methyl-1-nitrobenzene.

Reagent	MW (g/mol)	Equiv.	Amount (Example)	Role
2-Fluoro-4-methyl-1-nitrobenzene	155.13	1.0	5.00 g	Electrophile
3-Methoxyphenol	124.14	1.1	4.40 g	Nucleophile
Potassium Carbonate (K ₂ CO ₃)	138.21	2.0	8.90 g	Base
DMF (Anhydrous)	-	-	50 mL (10 vol)	Solvent

Procedure:

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).
- Dissolution: Charge the flask with 2-Fluoro-4-methyl-1-nitrobenzene (5.00 g) and anhydrous DMF (50 mL). Stir until dissolved.
- Addition: Add 3-Methoxyphenol (4.40 g) followed by K₂CO₃ (8.90 g) in a single portion.
 - Note: The reaction slurry may turn yellow/orange immediately due to phenoxide formation.
- Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.
 - Milestone: Reaction typically reaches >98% conversion within 4–6 hours.
- Workup:
 - Cool to room temperature.[3]
 - Pour the mixture into Ice-Water (200 mL) with vigorous stirring. The product should precipitate as a solid.

- If solid forms: Filter, wash with water (3 x 50 mL), and dry under vacuum.
- If oil forms:[4] Extract with Ethyl Acetate (3 x 50 mL).[3] Wash combined organics with 1M NaOH (remove excess phenol), water, and brine. Dry over Na₂SO₄ and concentrate.
- Purification: Recrystallize from Ethanol/Water if necessary, though crude purity is often >95%.

Yield Expectation: 85–92% (Yellow solid/oil).

Step 2: Nitro Group Reduction

Objective: Reduce the nitro intermediate to **2-(3-methoxyphenoxy)-4-methylaniline**.

Reagent	Equiv.	Conditions	Role
Nitro Intermediate	1.0	-	Substrate
10% Pd/C	10 wt%	-	Catalyst
Hydrogen (H ₂)	Balloon	1 atm	Reductant
Methanol (MeOH)	-	0.1 M	Solvent

Procedure:

- Setup: In a 250 mL RBF, dissolve the Nitro Intermediate (from Step 1) in Methanol (approx. 10 mL per gram of substrate).
- Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate).
 - Safety Alert: Pd/C is pyrophoric. Add under an inert blanket (N₂ or Ar) and ensure the catalyst is wet with solvent immediately.
- Hydrogenation: Purge the flask with H₂ gas (balloon pressure) three times. Stir vigorously at room temperature under H₂ atmosphere.
- Monitoring: Monitor by TLC (the amine will be significantly more polar than the nitro compound and may streak; use Ninhydrin stain for visualization).

- Milestone: Completion usually occurs within 3–12 hours.
- Workup:
 - Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
 - Safety: Do not let the Pd/C filter cake dry out completely in air; keep it damp with water/solvent before disposal.
 - Concentrate the filtrate under reduced pressure.[3]
- Purification: Isolate the free base or convert to HCl salt for storage. Flash chromatography (Hexane/EtOAc) may be used if impurities persist.

Yield Expectation: 90–95% (Off-white to pale brown solid).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures.

¹H NMR (400 MHz, DMSO-d₆) Diagnostic Signals:

- Ether Linkage: The disappearance of the starting material's chemical shifts and the shielding of protons ortho to the new amine group.
- Amine Handle: Look for a broad singlet around δ 4.5–5.0 ppm (2H, -NH₂), which exchanges with D₂O.
- Methyl Group: A sharp singlet at δ 2.1–2.2 ppm (3H, Ar-CH₃).
- Methoxy Group: A sharp singlet at δ 3.7 ppm (3H, -OCH₃).
- Aromatic Region: The integration must sum to 7 protons (3 from the aniline ring, 4 from the phenol ring).

LC-MS:

- Target Mass: [M+H]⁺ = 230.1.

- Purity Check: Single peak integration >98% at 254 nm.

Mechanism of Action: S_NAr

Understanding the mechanism aids in troubleshooting. The reaction proceeds via an addition-elimination pathway.[3][5]

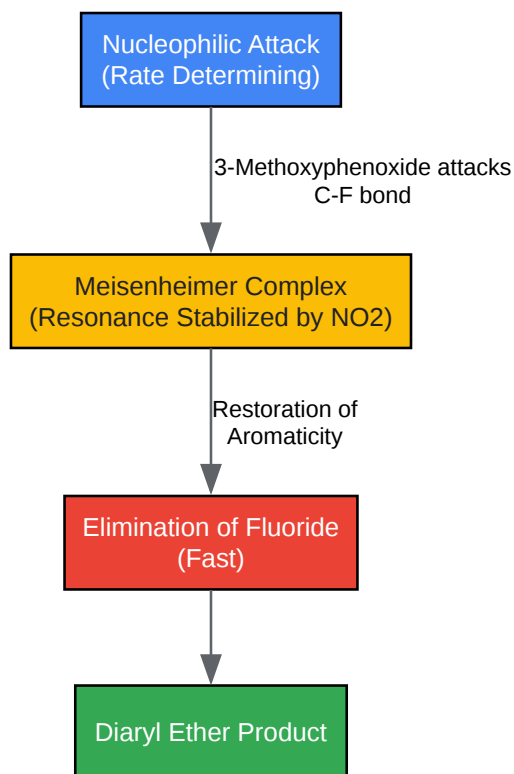


Figure 2: Mechanism of S_NAr showing the critical Meisenheimer intermediate.

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